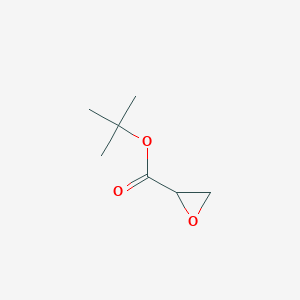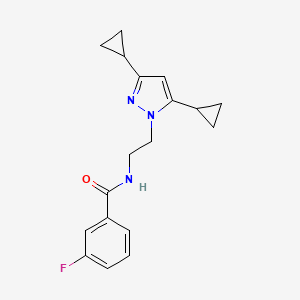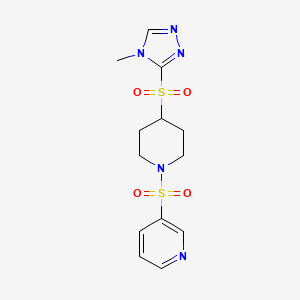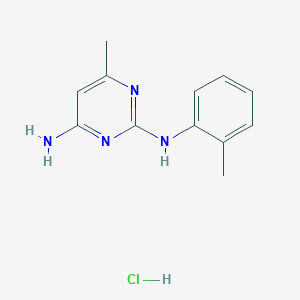
Tert-butyl oxirane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl oxirane-2-carboxylate is an organic compound with the molecular formula C7H12O3 . It is a colorless liquid with a distinctive odor .
Synthesis Analysis
The synthesis of this compound can be achieved by reacting 2-bromo oxirane with tert-butanol under alkaline conditions . The specific reaction conditions may vary depending on the scale and conditions of the preparation .Molecular Structure Analysis
The molecular structure of this compound is characterized by its molecular formula C7H12O3 . The InChI code for this compound is 1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3 .Chemical Reactions Analysis
This compound is involved in ring-opening reactions of oxiranes, which are commonly used in the synthesis of oxirane resins, composite materials, and plasticizers . The reaction between oxirane and carboxylic acid is a classical method to produce β-hydroxypropyl ester .Physical And Chemical Properties Analysis
This compound is a colorless liquid with a distinctive odor . It has a low boiling point and a low relative density, allowing it to evaporate at room temperature . Its density is approximately 0.96 g/cm³ .Wissenschaftliche Forschungsanwendungen
Synthesis of Piperidine Derivatives : Tert-butyl oxirane-2-carboxylate is used in the synthesis of piperidine derivatives fused to a tetrahydrofuran ring. The compound undergoes intramolecular nucleophilic opening of the oxirane ring, leading to the formation of complex organic structures useful in chemical synthesis (Moskalenko & Boev, 2014).
Synthesis of Cyclic Amino Acid Ester : It serves as a precursor in synthesizing tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate, a cyclic amino acid ester. The synthesis involves intramolecular lactonization and is characterized using NMR spectroscopy and X-ray diffraction (Moriguchi et al., 2014).
Preparation of tert-butyl Carbamate : An efficient preparation method for tert-butyl ((S)-1-((R)-oxiran-2-yl)-2-phenylethyl)carbamate, a compound with potential industrial applications, has been developed. This involves a chiral inversion via Boc-involved neighboring group participation (Li et al., 2015).
Asymmetric Synthesis for Protease Inhibitors : this compound derivatives have been utilized in highly stereoselective asymmetric syntheses, which are crucial for developing novel protease inhibitors (Ghosh, Cárdenas & Brindisi, 2017).
Influence in Anionic Polymerization : The compound is significant in studying the influence of crown ether concentration and the addition of tert-butyl alcohol in anionic polymerization processes, which is essential for polymer chemistry (Stolarzewicz, Neugebauer & Grobelny, 1995).
Activation of Carboxylic Acids : It plays a role in activating carboxylic acids in the presence of DMAP, leading to efficient formation of amides or peptides, which is a crucial process in peptide synthesis (Basel & Hassner, 2002).
Use in Copolymerization : Tert-butyl esters, including this compound, function as chain transfer agents in cationic copolymerization, essential in material science for creating new polymers (Hotta, Kanazawa & Aoshima, 2020).
Wirkmechanismus
Target of Action
Tert-butyl oxirane-2-carboxylate, also known as a type of oxirane or epoxide, is a reactive compound that can interact with various biological targets. Oxiranes in general are known to interact with proteins and nucleic acids, altering their structure and function .
Mode of Action
The mode of action of this compound involves the opening of its three-membered oxirane ring . This ring-opening can occur through a nucleophilic attack, where a nucleophile, such as a protein or nucleic acid, attacks the electrophilic carbon within the oxirane ring . This reaction leads to the formation of a new covalent bond and the breaking of the strained oxirane ring, resulting in changes to the structure and function of the target molecule .
Biochemical Pathways
The ring-opening reactions of oxiranes can lead to various downstream effects, depending on the nature of the nucleophile involved in the reaction . For instance, if the nucleophile is a protein, the reaction could lead to the modification of the protein’s structure and potentially its function .
Pharmacokinetics
For instance, tert-butyl alcohol, a structurally related compound, is known to be miscible with water, which could potentially impact the bioavailability of this compound .
Result of Action
The result of this compound’s action is the modification of its target molecules, which can lead to changes in their structure and function . This can have various molecular and cellular effects, depending on the nature of the target molecule and the specific context in which the reaction occurs .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can impact the rate and extent of the oxirane ring-opening reaction . Additionally, the presence of other reactive species in the environment can potentially compete with the oxirane for reaction with nucleophiles, thereby influencing the compound’s action, efficacy, and stability .
Safety and Hazards
Tert-butyl oxirane-2-carboxylate is a flammable liquid that can ignite when exposed to open flame or high temperatures . During handling and use, direct contact with skin, eyes, and respiratory tract should be avoided . Its vapor should also be prevented from forming a flammable mixture in the air .
Zukünftige Richtungen
Tert-butyl oxirane-2-carboxylate is mainly used in organic synthesis reactions, especially as an epoxidation reagent in chemical synthesis . It can be used to synthesize compounds with an epoxide structure, such as epoxy esters and epoxy ethers . These products are widely used in industries such as coatings, adhesives, resins, rubber, and pesticides .
Eigenschaften
IUPAC Name |
tert-butyl oxirane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-7(2,3)10-6(8)5-4-9-5/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPZMUWXOAMOYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CO1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
92223-80-8 |
Source


|
| Record name | tert-Butyl oxirane-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(piperidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2960046.png)
![Methyl 2-(7-cyclopentyl-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl)sulfanylacetate](/img/structure/B2960049.png)
![2-(Dicyclohexylphosphino)-N,N-dimethyl[1,1-biphenyl]-4-amine](/img/no-structure.png)
![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-pyrrolidin-1-ylethyl]-N'-[4-(trifluoromethoxy)phenyl]ethanediamide](/img/structure/B2960051.png)
![N-(5-methoxy-1,3-benzothiazol-2-yl)-7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-amine](/img/structure/B2960052.png)

![3-(2-(4-Methoxyphenylamino)benzo[d]ozazol-5-yl)propanoic acid HCl](/img/structure/B2960054.png)
![3-(9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)-N-(thiophen-2-ylmethyl)propanamide](/img/structure/B2960055.png)



